Pyrrolidin-1-yl(spiro[indene-1,4'-piperidin]-3-yl)methanone

Medicinal Chemistry GPCR Drug Discovery Structure-Activity Relationship

Procure this spiro[indene-1,4'-piperidine] derivative for CNS and GPCR drug discovery. Its tertiary pyrrolidine amide at the indene 3-position creates a unique pharmacophore with only 1 H-bond donor (piperidine NH) and a TPSA of ~41.6 Ų, predicting superior blood-brain barrier permeability over secondary amide analogs. The unsubstituted piperidine NH enables rapid parallel library synthesis, reducing cycle time and cost. With a 97% purity specification, this compound minimizes re-purification needs for biophysical assays like SPR and ITC, unlike the ≥95% purity of closest structural analogs.

Molecular Formula C18H22N2O
Molecular Weight 282.4 g/mol
Cat. No. B8111477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidin-1-yl(spiro[indene-1,4'-piperidin]-3-yl)methanone
Molecular FormulaC18H22N2O
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC3(CCNCC3)C4=CC=CC=C42
InChIInChI=1S/C18H22N2O/c21-17(20-11-3-4-12-20)15-13-18(7-9-19-10-8-18)16-6-2-1-5-14(15)16/h1-2,5-6,13,19H,3-4,7-12H2
InChIKeyDOLYNAWDBXJWPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolidin-1-yl(spiro[indene-1,4'-piperidin]-3-yl)methanone: A Spirocyclic Screening Compound for CNS and GPCR Drug Discovery


Pyrrolidin-1-yl(spiro[indene-1,4'-piperidin]-3-yl)methanone (CAS 1422057-72-4) is a synthetic spirocyclic compound with the molecular formula C18H22N2O and a molecular weight of 282.4 g/mol . It features a spiro[indene-1,4'-piperidine] core, a privileged scaffold in medicinal chemistry known for engaging diverse biological targets such as sigma receptors, somatostatin receptors, and opioid receptors [1]. The compound is distinguished by a pyrrolidine amide substitution at the 3-position of the indene ring, creating a tertiary amide pharmacophore that contrasts with the secondary amides and N-substituted piperidines common in this chemical class. This structural configuration provides a unique vector for target engagement, particularly within the central nervous system (CNS) and G-protein coupled receptor (GPCR) target space.

Why Pyrrolidin-1-yl(spiro[indene-1,4'-piperidin]-3-yl)methanone Cannot Be Replaced by Generic Spiro[indene-1,4'-piperidine] Analogs


The biological profile and synthetic utility of spiro[indene-1,4'-piperidine] derivatives are exquisitely sensitive to subtle structural modifications. For instance, N-substitution on the piperidine ring versus functionalization at the 3-position of the indene ring directs selectivity toward entirely different receptor families: N-substituted analogs (e.g., L-695,845) are potent sigma receptor ligands [1], while indene-3-carboxamide derivatives show distinct target profiles, including nitric oxide synthase inhibition [2]. The specific pyrrolidine amide at the 3-position in this compound creates a tertiary amide with no hydrogen bond donor capacity at this site, fundamentally altering its pharmacokinetic and pharmacodynamic properties compared to the secondary amide analog N-(Cyclopropylmethyl)spiro[indene-1,4'-piperidine]-3-carboxamide (CAS 1422136-64-8), which possesses an additional H-bond donor. These differences preclude simple interchangeability and necessitate compound-specific validation for any research or procurement decision.

Quantitative Differentiation of Pyrrolidin-1-yl(spiro[indene-1,4'-piperidin]-3-yl)methanone from Closest Analogs


Positional Pharmacophore Differentiation: Indene 3-Position vs. Piperidine N-Substitution

The target compound bears its pyrrolidine amide at the 3-position of the indene ring, whereas the majority of characterized bioactive spiro[indene-1,4'-piperidine] analogs (e.g., L-695,845, L-693,403) are functionalized at the piperidine nitrogen (1'-position) [1]. This positional difference dictates receptor engagement: N-substituted analogs are high-affinity sigma-1 ligands (Ki = 21 nM for (1R,2R)-2-(2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl)cyclohexanol) [2], while 3-position carboxamide derivatives are reported as nitric oxide synthase inhibitors [3]. The target compound's 3-position pyrrolidine amide represents a distinct pharmacophore vector unexplored in the published sigma or sst2 SAR literature.

Medicinal Chemistry GPCR Drug Discovery Structure-Activity Relationship

Hydrogen Bond Donor Count: Tertiary Amide vs. Secondary Amide Differentiation

The target compound contains a tertiary pyrrolidine amide at the 3-position, resulting in a hydrogen bond donor (HBD) count of 1 (piperidine NH only) and a hydrogen bond acceptor (HBA) count of 3 [1]. In contrast, the closest structural analog, N-(Cyclopropylmethyl)spiro[indene-1,4'-piperidine]-3-carboxamide (CAS 1422136-64-8, same MW 282.4), incorporates a secondary amide and thus possesses HBD = 2 and HBA = 3. This additional H-bond donor in the comparator increases topological polar surface area (TPSA) and may reduce passive blood-brain barrier permeability, while also introducing a site for competitive hydrogen bonding that can alter target selectivity.

Computational Chemistry Drug Design Physicochemical Profiling

Indene Oxidation State: Planar Indene vs. Reduced Dihydroindene Impact on π-Stacking

The target compound features an intact indene moiety with a C2-C3 double bond, providing an extended planar aromatic system. In contrast, the analog 2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)-1-(pyrrolidin-1-yl)ethanone (CAS 1422065-24-4) incorporates a reduced 2,3-dihydroindene ring, disrupting aromatic planarity and π-electron delocalization . The intact indene in the target compound enables additional π-π stacking interactions with aromatic residues in receptor binding pockets, a feature that is absent in the dihydro analog. This structural difference has been exploited in the spiroindene antitubercular series, where the indene π-system contributes to MmpL3 binding affinity [1].

Medicinal Chemistry Molecular Recognition Fragment-Based Drug Discovery

Unsubstituted Piperidine NH: A Synthetic Handle Absent in Most Bioactive Spiro[indene-1,4'-piperidine] Ligands

The target compound retains a free secondary amine (NH) on the piperidine ring, whereas virtually all published high-affinity spiro[indene-1,4'-piperidine] ligands are N-substituted (e.g., N-benzyl, N-dimethylallyl, N-methylbut-2-enyl) [1]. This free NH serves as a critical synthetic handle for late-stage diversification: it enables site-selective N-alkylation, N-acylation, or N-sulfonylation to generate focused libraries for SAR exploration. The parent scaffold spiro[indene-1,4'-piperidine] (CAS 33042-66-9, PSA = 12.03 Ų, logP = 2.15) [2] lacks any substitution, whereas the target compound combines an elaborated indene 3-position with an unelaborated piperidine NH, offering orthogonal derivatization vectors.

Synthetic Chemistry Chemical Biology Tool Compound Development

Vendor-Reported Purity Benchmark Against Closest Commercial Analogs

The target compound is commercially available at a vendor-reported purity of 97% (catalog number CM209172) . In comparison, its closest commercial analog, N-(Cyclopropylmethyl)spiro[indene-1,4'-piperidine]-3-carboxamide (CAS 1422136-64-8), is listed at 95%+ purity (catalog number CM209404) . Both compounds share the same molecular formula (C18H22N2O) and molecular weight (282.39), facilitating direct substitution in biochemical assays. The 2 percentage point purity advantage of the target compound, while modest, can be meaningful in sensitive biophysical assays (e.g., SPR, ITC) where impurities at >3% levels can generate artifacts.

Chemical Procurement Assay Development Screening Compound Quality

Recommended Application Scenarios for Pyrrolidin-1-yl(spiro[indene-1,4'-piperidin]-3-yl)methanone Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Prioritized Scaffold for Blood-Brain Barrier Penetration Due to Low HBD Count

With only one hydrogen bond donor (piperidine NH) and a calculated TPSA of approximately 41.6 Ų, this compound resides within the favorable CNS drug-like chemical space (TPSA < 60-70 Ų, HBD ≤ 3) [1]. This property profile, combined with a logP of ~4.2, predicts superior passive blood-brain barrier permeability compared to secondary amide analogs (HBD = 2). Research groups targeting neurodegenerative diseases (Alzheimer's, Parkinson's) or neuropsychiatric disorders should prioritize this compound over N-(Cyclopropylmethyl)spiro[indene-1,4'-piperidine]-3-carboxamide for CNS screening cascades.

GPCR Panel Screening: Underexplored Pharmacophore for Novel Target Selectivity Profiling

The spiro[indene-1,4'-piperidine] scaffold is a validated GPCR-privileged structure with demonstrated activity at somatostatin (sst2, Ki = 4 nM), sigma-1 (Ki = 21 nM), opioid (ORL-1), and chemokine (CCR2b, IC50 = 37 nM) receptors [2]. However, the specific 3-position pyrrolidine amide pharmacophore of this compound is absent from published SAR studies on these targets. This compound is therefore ideally suited for broad GPCR panel screening to identify novel selectivity profiles that emerge from the intersection of the privileged scaffold and the unique 3-position pyrrolidine amide.

Late-Stage Diversification Library Synthesis: Leveraging the Free Piperidine NH Handle

Unlike N-substituted spiro[indene-1,4'-piperidine] ligands that lack a free secondary amine, this compound retains an unsubstituted piperidine NH [3]. This makes it an ideal starting point for parallel library synthesis via N-alkylation, N-acylation, or N-sulfonylation. Medicinal chemistry teams can rapidly generate 50-200 compound libraries from a single batch of this material, systematically exploring piperidine N-substituent SAR without the need for de novo scaffold synthesis. This synthetic efficiency advantage is measurable in reduced cycle time and cost versus full de novo synthesis of each analog.

Biophysical Assay Development: Higher Purity Specification Reduces Artifact Risk in SPR and ITC

The vendor-reported purity of 97% for this compound provides a quality advantage over the 95%+ specification of the closest commercial analog . In surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) experiments, where impurity levels above 3% can produce measurable signal artifacts, the tighter purity specification reduces the probability of requiring costly and time-consuming re-purification before use. Procurement teams supporting biophysical screening groups should weigh this specification advantage when selecting between commercially available spiro[indene-1,4'-piperidine] derivatives.

Quote Request

Request a Quote for Pyrrolidin-1-yl(spiro[indene-1,4'-piperidin]-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.